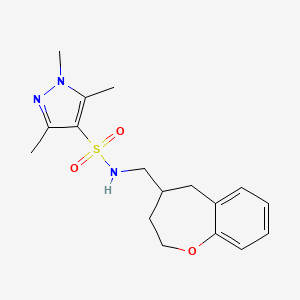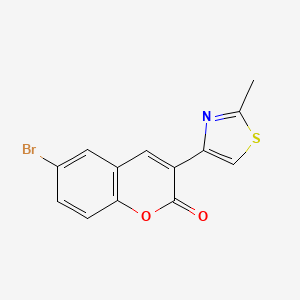
1,3,5-trimethyl-N-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)-1H-pyrazole-4-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of sulfonamide-containing derivatives, including pyrazole-based compounds, often involves complex organic reactions. For example, a series of sulfonamide-containing 1,5-diarylpyrazole derivatives were prepared and evaluated for their ability to inhibit cyclooxygenase-2 (COX-2), leading to the identification of potent inhibitors like celecoxib (Penning et al., 1997). This indicates a multi-step synthetic process involving the combination of different chemical groups to achieve the desired biological activity.
Molecular Structure Analysis
Molecular structure analysis of sulfonamide derivatives is critical for understanding their interaction with biological targets. Quantum mechanical calculations and spectroscopic investigations (FT-IR, FT-Raman, and UV) provide detailed information on the molecular structure, including vibrational frequencies and molecular orbital analyses (Govindasamy & Gunasekaran, 2015). These analyses help in predicting the sites and reactivities toward electrophilic and nucleophilic attacks, essential for designing compounds with specific biological activities.
Chemical Reactions and Properties
Sulfonamide compounds participate in a variety of chemical reactions, contributing to their diverse pharmacological profiles. For instance, the reaction of sulfonamide derivatives with different reagents can lead to the formation of novel compounds with significant biological activities, such as carbonic anhydrase inhibitors (Bülbül et al., 2008). These reactions are crucial for the development of new therapeutic agents.
Physical Properties Analysis
The physical properties of sulfonamide derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular configuration. For example, the crystal structure of specific sulfonamide compounds can be determined through X-ray crystallography, providing insights into their physical characteristics and how these may affect their chemical stability and bioavailability (Ojala, Ojala, & Gleason, 1998).
Chemical Properties Analysis
The chemical properties of sulfonamide compounds, including their reactivity, stability, and interaction with other molecules, play a crucial role in their biological effects. The inhibitory effects of sulfonamide derivatives on carbonic anhydrase enzymes, for example, are determined by their ability to interact with the enzyme's active site, influencing their potency as inhibitors (Marini et al., 2012).
Propriétés
IUPAC Name |
1,3,5-trimethyl-N-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)pyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3S/c1-12-17(13(2)20(3)19-12)24(21,22)18-11-14-8-9-23-16-7-5-4-6-15(16)10-14/h4-7,14,18H,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDOWGONAQDIRFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)NCC2CCOC3=CC=CC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4S)-1-cyclopentyl-N,N-diethyl-4-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-L-prolinamide](/img/structure/B5663138.png)

![(3R*,4S*)-4-cyclopropyl-1-{[(2-methylbenzyl)thio]acetyl}pyrrolidin-3-amine](/img/structure/B5663149.png)
![2-chloro-N-[(1,3-thiazol-2-ylamino)carbonothioyl]benzamide](/img/structure/B5663156.png)
![N-methyl-N-[(3-methyl-5-isoxazolyl)methyl]-2-[3-oxo-1-(3-phenylpropyl)-2-piperazinyl]acetamide](/img/structure/B5663161.png)
![1-[2-(1-cyclohexyl-3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)ethyl]piperidin-2-one](/img/structure/B5663176.png)

![4-[(3,7-dichloro-6-methoxy-1-benzothien-2-yl)carbonyl]morpholine](/img/structure/B5663189.png)
![N-{[(2-methoxyphenyl)amino]carbonyl}-4-methylbenzenesulfonamide](/img/structure/B5663190.png)
![N-(2-phenylethyl)naphtho[2,1-b]furan-2-carboxamide](/img/structure/B5663198.png)
![2-(3-phenylpropyl)-8-(tetrahydro-3-furanylcarbonyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5663204.png)
![6-(2,5-dimethylphenyl)-N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5663225.png)

![1-(3-methoxypropanoyl)-4-{4-[(2-methylpyrrolidin-1-yl)carbonyl]phenoxy}piperidine](/img/structure/B5663235.png)